molecular formula C22H36NO4P B10837061 [(1S,3R)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate

[(1S,3R)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate

Cat. No.: B10837061
M. Wt: 409.5 g/mol
InChI Key: BWKSEIHXZRSETR-YHYVQYDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of “US9522888, 575” involves several synthetic routes and reaction conditionsIndustrial production methods often involve large-scale synthesis using automated equipment to ensure consistency and purity .

Chemical Reactions Analysis

“US9522888, 575” undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

The compound “US9522888, 575” has a wide range of scientific research applications. In chemistry, it is used as a model compound to study receptor-ligand interactions. In biology, it helps in understanding cell signaling pathways involving S1PR3. In medicine, it shows promise in treating diseases like multiple sclerosis by modulating immune responses. Industrially, it is used in the development of new pharmaceuticals and as a reference compound in drug discovery .

Mechanism of Action

The mechanism of action of “US9522888, 575” involves its binding to the sphingosine-1-phosphate receptor 3 (S1PR3). This binding triggers a cascade of intracellular signaling pathways that regulate various cellular functions, including cell proliferation and apoptosis. The molecular targets and pathways involved include the activation of G-protein coupled receptors and downstream signaling molecules such as phosphoinositide 3-kinase (PI3K) and Akt .

Comparison with Similar Compounds

“US9522888, 575” can be compared with other similar compounds that also target the sphingosine-1-phosphate receptor family. Some of these similar compounds include FTY720 (Fingolimod) and SEW2871. While these compounds share a common target, “US9522888, 575” is unique in its specific binding affinity and selectivity for S1PR3, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C22H36NO4P

Molecular Weight

409.5 g/mol

IUPAC Name

[(1S,3R)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate

InChI

InChI=1S/C22H36NO4P/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-27-28(24,25)26/h9-10,14,17,21H,2-8,11-13,15-16,23H2,1H3,(H2,24,25,26)/t17-,21-,22+/m1/s1

InChI Key

BWKSEIHXZRSETR-YHYVQYDKSA-N

Isomeric SMILES

CCCCCC[C@@H]1CCC2=C(C1)C=CC(=C2)[C@@H]3CC[C@](C3)(COP(=O)(O)O)N

Canonical SMILES

CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(COP(=O)(O)O)N

Origin of Product

United States

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